5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl 4-bromobenzyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl 4-bromobenzyl sulfide is a chemical compound that belongs to the class of 1,2,4-triazoles These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl 4-bromobenzyl sulfide typically involves the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.
Introduction of the benzyl group: The benzyl group can be introduced through nucleophilic substitution reactions using benzyl halides.
Introduction of the bromobenzyl group: The bromobenzyl group can be introduced through similar nucleophilic substitution reactions using 4-bromobenzyl halides.
Sulfur linkage: The sulfanyl linkage is typically formed through the reaction of thiol groups with appropriate electrophiles.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl 4-bromobenzyl sulfide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromobenzyl group can be reduced to form the corresponding benzyl derivative.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl 4-bromobenzyl sulfide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for diseases where 1,2,4-triazole derivatives have shown efficacy.
Industry: Used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl 4-bromobenzyl sulfide is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The presence of the triazole ring suggests potential interactions with enzymes and receptors, while the benzyl and bromobenzyl groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-benzyl-5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole
- 3-benzyl-5-[(4-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole
- 3-benzyl-5-[(4-methylbenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole
Uniqueness
5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl 4-bromobenzyl sulfide is unique due to the presence of the bromobenzyl group, which can impart different chemical and biological properties compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in unique interactions, such as halogen bonding, which can influence the compound’s reactivity and binding properties.
Properties
Molecular Formula |
C17H16BrN3S |
---|---|
Molecular Weight |
374.3g/mol |
IUPAC Name |
3-benzyl-5-[(4-bromophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole |
InChI |
InChI=1S/C17H16BrN3S/c1-21-16(11-13-5-3-2-4-6-13)19-20-17(21)22-12-14-7-9-15(18)10-8-14/h2-10H,11-12H2,1H3 |
InChI Key |
YFVOXTZQKYHBJS-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=C1SCC2=CC=C(C=C2)Br)CC3=CC=CC=C3 |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=C(C=C2)Br)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.